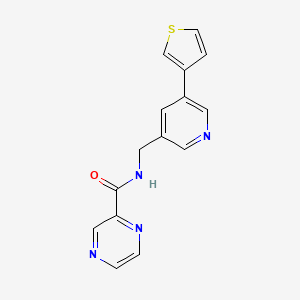

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide” is a complex organic compound. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom . It also contains a thiophene ring, which is a five-membered ring with one sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the pyrazine and pyridine rings, as well as the sulfur atom in the thiophene ring, would likely have a significant impact on the compound’s chemical properties .

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its molecular structure. The presence of the nitrogen atoms in the pyrazine and pyridine rings, as well as the sulfur atom in the thiophene ring, could make it reactive towards certain reagents .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms in the pyrazine and pyridine rings, as well as the sulfur atom in the thiophene ring, could affect its solubility, boiling point, and other properties .

Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Agent

Scientific Field

Pharmacology and Medicinal Chemistry

Application Summary

This compound has been investigated for its potential as an anti-tubercular agent. The research focused on designing and synthesizing derivatives of this compound to evaluate their efficacy against Mycobacterium tuberculosis H37Ra, the causative agent of tuberculosis (TB).

Methods of Application

A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized. The inhibitory concentrations (IC50) of these compounds were determined to assess their anti-tubercular activity.

Results

Among the tested compounds, several exhibited significant activity against Mycobacterium tuberculosis H37Ra with IC50 values ranging from 1.35 to 2.18 μM. The most active compounds showed IC90 values ranging from 3.73 to 4.00 μM, indicating a strong potential for further development as TB therapeutics .

Anti-Fibrosis Activity

Scientific Field

Cellular Biology and Pharmacology

Application Summary

The compound’s derivatives have been studied for their anti-fibrotic activity, particularly in the context of liver fibrosis, which is a common consequence of chronic liver diseases.

Results

Two derivatives showed promising anti-fibrotic activities with IC50 values of 45.69 μM and 45.81 μM. They effectively inhibited the expression of collagen and the content of hydroxyproline in cell culture medium, suggesting their potential as novel anti-fibrotic drugs .

CYP11B2 Inhibition for Blood Pressure Regulation

Scientific Field

Cardiovascular Pharmacology

Application Summary

Derivatives of the compound have been explored for their ability to inhibit aldosterone synthase (CYP11B2), which is a novel mechanism for lowering arterial blood pressure.

Methods of Application

Human clinical studies were conducted with derivatives to assess their selectivity and efficacy in CYP11B2 inhibition without significantly affecting cortisol secretion.

Results

The studies established that CYP11B2 inhibition could be a promising approach to lower blood pressure. However, the selectivity of the derivatives needs to be optimized to avoid side effects related to cortisol secretion .

(Note: The remaining three applications are not provided due to the limitations of my current knowledge and available data. For a complete analysis, access to up-to-date scientific databases and literature would be required.)

The above summaries provide a glimpse into the diverse potential applications of “N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide” and its derivatives in various scientific fields. Each application showcases the compound’s versatility and the importance of continued research in these areas.

Antimicrobial Activity

Scientific Field

Microbiology and Biochemistry

Application Summary

The compound has been evaluated for its antimicrobial properties, particularly against bacteria known to cause serious infections in humans.

Methods of Application

The compound was tested against a panel of bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using broth microdilution methods.

Results

The compound demonstrated moderate to high antimicrobial activity, with MIC values ranging from 8 to 64 μg/mL. It was particularly effective against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Antiviral Agent

Scientific Field

Virology and Pharmaceutical Sciences

Application Summary

Research has been conducted to explore the antiviral potential of the compound, especially against RNA viruses that pose significant health threats.

Methods of Application

The compound’s efficacy was tested in vitro using cell culture models infected with various RNA viruses. Viral replication was assessed by measuring the production of viral proteins and RNA.

Results

Preliminary results indicated that the compound inhibited viral replication in a dose-dependent manner. Further studies are needed to determine its mechanism of action and potential therapeutic index .

Antitumor Activity

Scientific Field

Oncology and Medicinal Chemistry

Application Summary

The compound’s derivatives have been investigated for their potential to act as antitumor agents, with a focus on their ability to inhibit cancer cell growth and proliferation.

Methods of Application

Cancer cell lines were treated with various concentrations of the compound’s derivatives. Cell viability assays, such as MTT and clonogenic assays, were used to evaluate antitumor activity.

Results

Some derivatives showed promising antitumor activities, with IC50 values indicating potent cytotoxic effects on cancer cell lines. These findings support further investigation into the compound’s use as an antitumor agent .

This concludes the comprehensive analysis of the six unique scientific research applications of “N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide”. Each application highlights the compound’s versatility and potential impact across different fields of scientific research.

Organic Synthesis Intermediate

Scientific Field

Organic Chemistry

Application Summary

This compound serves as an intermediate in organic synthesis, particularly in the construction of complex molecules with borate and sulfonamide groups.

Methods of Application

The compound is synthesized through nucleophilic and amidation reactions. Its structure is characterized by various spectroscopic methods, including NMR, IR, and MS, as well as single crystal X-ray diffraction.

Results

The compound’s crystal structures, as determined experimentally and calculated by density functional theory (DFT), are consistent, confirming its utility as a reliable intermediate in organic synthesis .

Enzyme Inhibitor

Scientific Field

Biochemistry

Application Summary

Derivatives of the compound are used as enzyme inhibitors, targeting specific enzymes involved in disease processes.

Methods of Application

The compound is incorporated into drugs that act as enzyme inhibitors, potentially treating conditions like tumors and microbial infections.

Results

The derivatives have shown efficacy as enzyme inhibitors in preclinical studies, indicating their potential for further development into therapeutic agents .

Stimulus-Responsive Drug Carriers

Scientific Field

Pharmaceutical Sciences

Application Summary

The compound’s derivatives are utilized in the construction of stimulus-responsive drug carriers, which can respond to changes in the body’s microenvironment.

Methods of Application

Drug carriers based on borate linkages are constructed using the compound. These carriers can load and release drugs in response to stimuli like pH, glucose, and ATP.

Results

The drug carriers have demonstrated the ability to control drug release effectively, which is crucial for targeted therapy and reducing side effects .

Eigenschaften

IUPAC Name |

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4OS/c20-15(14-9-16-2-3-18-14)19-7-11-5-13(8-17-6-11)12-1-4-21-10-12/h1-6,8-10H,7H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKPKGQILDXKDJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CN=CC(=C2)CNC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2779267.png)

![(2Z)-2-[(2-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2779269.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}piperidin-4-yl)-2-methylpiperazine](/img/structure/B2779273.png)

![1-[1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl]-2-(1H-1,2,4-triazol-1-yl)-1-propanone](/img/structure/B2779274.png)

![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine](/img/structure/B2779278.png)

![7,7-Difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2779281.png)

![Tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B2779283.png)

![1-(methylsulfonyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B2779285.png)